4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is a synthetic compound used primarily in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. This property makes it valuable in various assays to study enzyme activity, particularly glycosidases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside involves multiple steps:
Glycosylation: The initial step involves the glycosylation of 4-methylumbelliferone with a protected glucosamine derivative.
Deprotection: The protective groups are then removed under specific conditions to yield the desired compound.
Fucosylation: The final step involves the addition of the fucose moiety to the glucosamine derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. They involve:
Batch Processing: Large-scale reactors are used to carry out the glycosylation and fucosylation reactions.
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside undergoes several types of reactions:
Hydrolysis: Enzymatic hydrolysis by glycosidases releases 4-methylumbelliferone, which is fluorescent.
Oxidation and Reduction: These reactions can modify the functional groups on the glucosamine and fucose moieties.
Common Reagents and Conditions
Enzymes: Glycosidases are the primary reagents used for hydrolysis.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride is commonly used for reduction reactions.
Major Products
4-Methylumbelliferone: The primary product of enzymatic hydrolysis.
Modified Sugars: Products of oxidation and reduction reactions on the sugar moieties.
Scientific Research Applications
4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside has several applications in scientific research:
Enzyme Assays: Used to study the activity of glycosidases.
Disease Research: Helps in understanding lysosomal storage diseases where glycosidase activity is impaired.
Drug Development: Used in screening for inhibitors of glycosidases, which can be potential therapeutic agents.
Mechanism of Action
The compound acts as a substrate for glycosidases. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine enzyme activity. The molecular targets are the active sites of glycosidases, and the pathways involved include the hydrolysis of glycosidic bonds.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl beta-D-glucopyranoside: Lacks the fucose and acetamido groups.
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Similar but lacks the fucose moiety.
Uniqueness
4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is unique due to the presence of both fucose and acetamido groups, which make it a more specific substrate for certain glycosidases. This specificity is valuable in distinguishing between different enzyme activities in complex biological samples.
Properties
Molecular Formula |
C24H31NO12 |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide |
InChI |
InChI=1S/C24H31NO12/c1-9-6-16(27)36-14-7-12(4-5-13(9)14)35-23-17(25-11(3)26)20(30)19(29)15(37-23)8-33-24-22(32)21(31)18(28)10(2)34-24/h4-7,10,15,17-24,28-32H,8H2,1-3H3,(H,25,26)/t10-,15-,17-,18+,19-,20-,21+,22-,23-,24+/m1/s1 |
InChI Key |
KKZOKSDCKDMVCI-SXOGCKKXSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.